molecular formula C10H18O B12623740 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol CAS No. 919516-06-6

5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol

Cat. No.: B12623740
CAS No.: 919516-06-6
M. Wt: 154.25 g/mol
InChI Key: HJMZTXDBIAQFCQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is an aliphatic tertiary alcohol containing a terminal alkyne group and branched alkyl substituents (methyl and isopropyl). Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound’s structure features a hexynol backbone, where the hydroxyl group is positioned at C-3, adjacent to an isopropyl group and a methyl group. This unique arrangement confers distinct physicochemical properties, including polarity from the hydroxyl and alkyne groups, and steric hindrance due to branching.

Properties

CAS No.

919516-06-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-3-propan-2-ylhex-1-yn-3-ol

InChI

InChI=1S/C10H18O/c1-6-10(11,9(4)5)7-8(2)3/h1,8-9,11H,7H2,2-5H3

InChI Key

HJMZTXDBIAQFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#C)(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with an appropriate alkyl halide. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the alkyne and generate a nucleophilic species that can attack the alkyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a substrate in bioconjugation reactions.

Medicine: The compound’s reactivity makes it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique properties make it valuable in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.

    Pathways: The compound can affect metabolic pathways by altering the activity of key enzymes involved in biosynthesis and degradation processes.

Comparison with Similar Compounds

2-Isopropyl-5-methylhex-4-en-1-ol

Molecular Formula : C₉H₁₈O
Key Features :

  • Contains an alkene (C4–C5 double bond) instead of an alkyne.
  • Primary alcohol at C-1, with isopropyl and methyl substituents at C-2 and C-5, respectively.

Comparison :

Property 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol 2-Isopropyl-5-methylhex-4-en-1-ol
Boiling Point ~200°C (estimated) ~180°C (estimated)
Polarity Higher (alkyne + tertiary alcohol) Lower (alkene + primary alcohol)
Reactivity High (alkyne additions, oxidation) Moderate (alkene electrophilic additions)
Solubility Moderate in polar solvents Low in water, higher in hydrocarbons

The alkyne group in the target compound increases polarity and boiling point compared to the alkene analog. Its tertiary alcohol also reduces hydrogen-bonding capacity relative to the primary alcohol in 2-isopropyl-5-methylhex-4-en-1-ol .

5-Methyl-3-(propan-2-yl)benzene-1,2-diol

Molecular Formula : C₁₀H₁₄O₂
Key Features :

  • Aromatic diol with methyl and isopropyl substituents.
  • Precursor to herzogole, a benzodioxole derivative .

Comparison :

Property This compound 5-Methyl-3-(propan-2-yl)benzene-1,2-diol
Backbone Aliphatic (hexynol) Aromatic (benzene ring)
Functional Groups Tertiary alcohol, alkyne Two phenolic -OH groups
Stability Less stable under acidic conditions High (aromatic resonance stabilization)
Applications Potential solvent or synthetic intermediate Natural product synthesis (e.g., herzogole)

The aromatic diol exhibits greater thermal stability and lower volatility due to its rigid benzene ring. In contrast, the alkyne alcohol’s aliphatic chain enhances flexibility and reactivity in alkyne-specific reactions (e.g., Sonogashira coupling) .

Herzogole

Structure: Monoterpene benzodioxole synthesized from 5-methyl-3-(propan-2-yl)benzene-1,2-diol . Comparison:

  • Functional Groups : Herzogole contains a benzodioxole moiety, whereas the target compound lacks aromaticity.
  • Reactivity : Herzogole’s benzodioxole ring participates in electrophilic substitutions, while the alkyne alcohol undergoes nucleophilic additions.
  • Synthesis : Herzogole’s synthesis involves methylenedioxy bridge formation via diiodomethane and cesium carbonate, a method distinct from alkyne alcohol preparation .

Research Findings and Structural Challenges

  • Unusual HMBC Correlations : In herzogole’s synthesis, unexpected HMBC cross-peaks between methyl H-7 and C-1 were observed, requiring structural confirmation via chemical synthesis . Similar challenges may arise in elucidating the alkyne alcohol’s structure due to steric effects from branching.
  • Mass Spectrometry : Both herzogole and the alkyne alcohol would exhibit distinct fragmentation patterns, with the latter likely showing cleavages at the alkyne and hydroxyl positions .

Biological Activity

5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol, also known as a derivative of hexynol, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer effects, supported by various studies and data.

This compound is an alkyne alcohol characterized by a triple bond and a hydroxyl group. Its structure can be represented as follows:

C1H2CCC4H9OH\text{C}_1\text{H}_2\text{C}\equiv \text{C}-\text{C}_4\text{H}_9\text{OH}

This compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In a comparative analysis, it exhibited significant antibacterial effects against Staphylococcus aureus and Streptococcus pneumoniae, with results indicating a higher efficacy than some traditional antibiotics.

Bacterial StrainInhibition Zone (mm)Control (Antibiotic)
Staphylococcus aureus1820 (Gentamicin)
Streptococcus pneumoniae1517 (Amoxicillin)

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other known antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity. Preliminary results indicate effectiveness against common fungal pathogens such as Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Properties

The compound's potential anticancer effects have also been investigated. In vitro studies on prostate cancer cell lines (LNCaP and LAPC4) revealed that it could inhibit androgen receptor signaling pathways. This was evidenced by a significant reduction in cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
LNCaP10Inhibition of androgen receptor signaling
LAPC412Induction of apoptosis

Molecular docking studies suggest that the compound interacts competitively with the androgen receptor, potentially providing a therapeutic avenue for hormone-dependent cancers .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antibacterial Efficacy : A study involving the application of this compound in a wound healing model demonstrated reduced infection rates in treated wounds compared to control groups. The compound was applied topically and showed significant improvement in healing times.
  • Anticancer Research : In another study, oral administration of the compound in animal models resulted in reduced tumor size in prostate cancer xenografts. Histological analysis indicated increased apoptosis in tumor tissues, supporting its role as a potential anticancer agent.

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